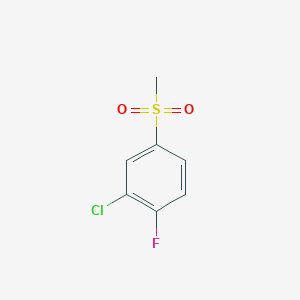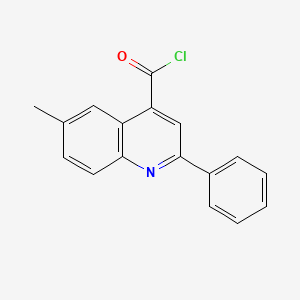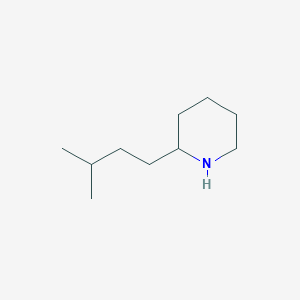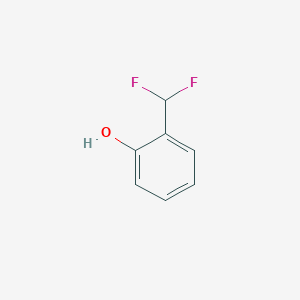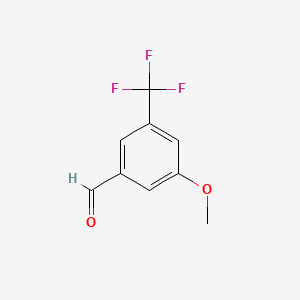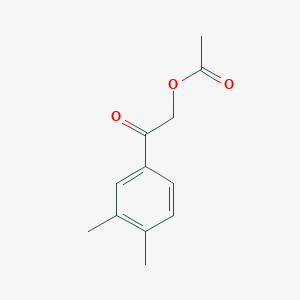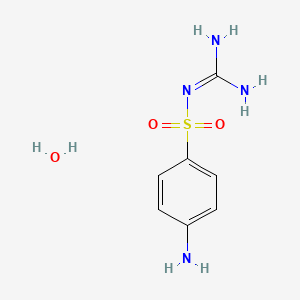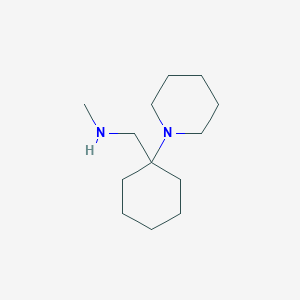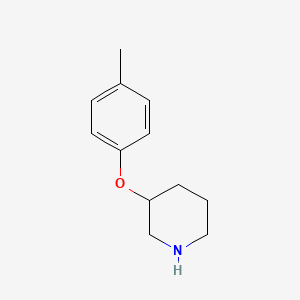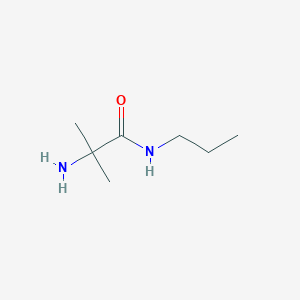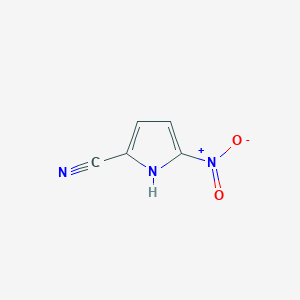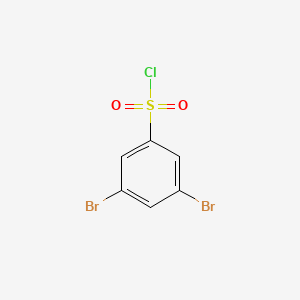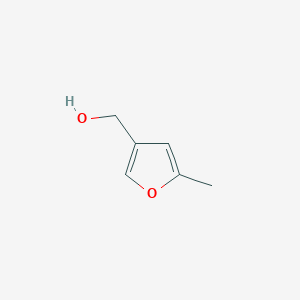
(5-Methylfuran-3-yl)methanol
Descripción general
Descripción
(5-Methylfuran-3-yl)methanol , also known as 5-methylfurfuryl alcohol , is an organic compound with the molecular formula C6H8O2 . It is a furan derivative, characterized by a furan ring with a methyl group (CH3) attached at the 5-position and a hydroxymethyl group (CH2OH) at the 3-position. The compound exhibits interesting properties due to its furan ring structure .
Synthesis Analysis
The synthesis of (5-Methylfuran-3-yl)methanol can be achieved through various methods, including the reduction of furfural or 5-methylfurfural. One common approach involves the reduction of furfural using hydrogen gas over a suitable catalyst, resulting in the formation of the desired alcohol. Additionally, it can be synthesized from 5-methylfurfural via reductive amination or other related reactions .
Molecular Structure Analysis
The molecular structure of (5-Methylfuran-3-yl)methanol consists of a furan ring (a five-membered heterocyclic ring containing four carbon atoms and one oxygen atom) with a hydroxymethyl group attached. The methyl group at the 5-position contributes to its unique properties .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Catalytic Reduction and Hydrogen Transfer : Methanol is used as an efficient H-transfer agent for the reduction of aromatic aldehydes and aryl ketones, including the conversion of furfural to furfuryl alcohol, offering mild conditions and ease of separation of gaseous co-products (Pasini et al., 2014).
Coupling Conversion for Aromatic Production : The coupling conversion of bio-derived furans and methanol over ZSM-5 enhances aromatic yield, indicating a significant synergistic effect between the components. This process is more efficient than catalytic fast pyrolysis of furans alone (Zheng et al., 2014).
Production of Biobased HMF Derivatives : A novel method for converting 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol has been developed, offering a pathway for the production of renewable furan-based building blocks (Cukalovic & Stevens, 2010).
Biomass-Derived Furan Upgrading : In methanol, HMF and furfuryl alcohol can be selectively converted into methyl levulinate via acid-catalysis, differing significantly from reactions in water (Hu et al., 2015).
Conversion of Methanol to Hydrocarbons : Research has explored the reaction mechanism in the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, shedding light on the role of different catalysts and the formation of ethene and propene as key intermediates (Bjørgen et al., 2007).
N-Methylation of Amines and Transfer Hydrogenation : Methanol has been used both as a C1 synthon and H2 source for selective N-methylation of amines, demonstrating its versatility in chemical synthesis and energy technologies (Sarki et al., 2021).
Gas-Phase Production of 2-Methylfuran : The use of methanol as an H-transfer agent in the vapour-phase production of 2-methylfuran from biomass-derived furfural over FeVO4 catalyst highlights the potential for sustainable bio-fuel additives and chemicals (Grazia et al., 2017).
Methanol as a Chemical Compound : Methanol's role as a chemical building block and clean-burning fuel, as well as its potential in CO2 reduction and hydrogen storage, is underlined. The conversion of CO2 to methanol is seen as a method for reducing CO2 emissions (Dalena et al., 2018).
Biological Conversion of Methanol : Engineering E. coli for the conversion of methanol into biomass components and specialty chemicals, such as flavanone naringenin, demonstrates methanol's application in biotechnology and sustainable chemical production (Whitaker et al., 2017).
Catalytic Reactions for Chemical Synthesis : The use of RuCl3·3H2O as a catalyst in reactions of indoles and furans with aldehydes showcases methanol's role in synthesizing various organic compounds (Qu et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMUOQVJXSCZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-3-yl)methanol | |
CAS RN |
20416-19-7 | |
| Record name | 5-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-methylfuran-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



